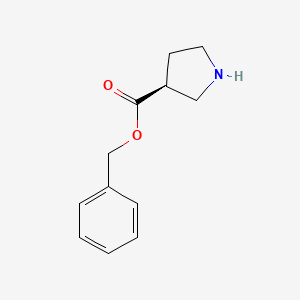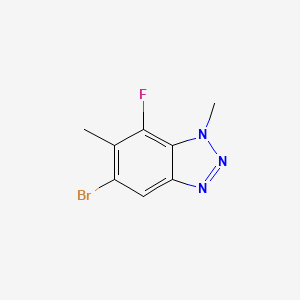![molecular formula C12H11NO B13919813 8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)
8-[(E)-2-methoxyethenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(E)-2-methoxyethenyl]quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound features a quinoline core with a methoxyethenyl group at the 8th position, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and selectivity. For example, the use of palladium or rhodium catalysts can facilitate the alkenylation of quinoline N-oxides . Additionally, green chemistry approaches such as microwave-assisted synthesis and solvent-free conditions are gaining popularity for their environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions
8-[(E)-2-methoxyethenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and thiols can be used for substitution reactions.
Major Products
Applications De Recherche Scientifique
8-[(E)-2-methoxyethenyl]quinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-[(E)-2-methoxyethenyl]quinoline involves its interaction with various molecular targets. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, its ability to chelate metal ions can disrupt essential biological processes in microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-hydroxyquinoline: Known for its strong metal ion chelating properties and wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Primaquine: Another antimalarial drug that targets liver stages of the malaria parasite.
Uniqueness
8-[(E)-2-methoxyethenyl]quinoline is unique due to the presence of the methoxyethenyl group, which can enhance its chemical reactivity and biological activity compared to other quinoline derivatives. This structural modification can lead to improved efficacy and selectivity in various applications .
Propriétés
Formule moléculaire |
C12H11NO |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
8-[(E)-2-methoxyethenyl]quinoline |
InChI |
InChI=1S/C12H11NO/c1-14-9-7-11-5-2-4-10-6-3-8-13-12(10)11/h2-9H,1H3/b9-7+ |
Clé InChI |
UQBWGZOZTJAAJK-VQHVLOKHSA-N |
SMILES isomérique |
CO/C=C/C1=CC=CC2=C1N=CC=C2 |
SMILES canonique |
COC=CC1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


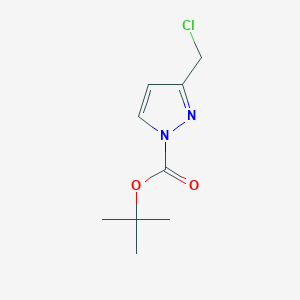
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13919744.png)
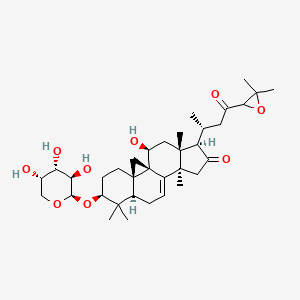
![Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate](/img/structure/B13919758.png)
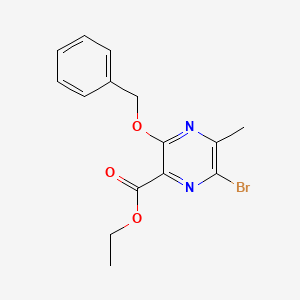
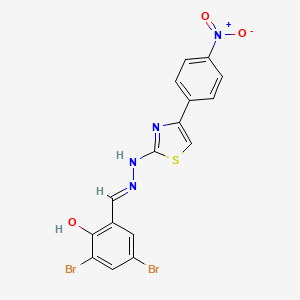
![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
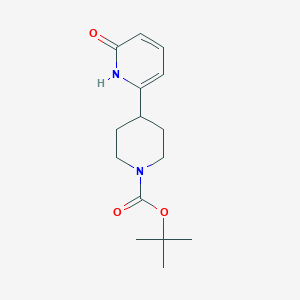
![3-(2-Fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13919801.png)
![(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone](/img/structure/B13919805.png)

